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molecular formula C26H40O4 B8568573 Butyl prop-2-enoate; ethenylbenzene; 2-ethylhexyl prop-2-enoate

Butyl prop-2-enoate; ethenylbenzene; 2-ethylhexyl prop-2-enoate

Cat. No. B8568573
M. Wt: 416.6 g/mol
InChI Key: CWJCBXJQIMUYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09052618B2

Procedure details

A reaction vessel equipped with a condenser, a stirrer, and a nitrogen inlet pipe was charged with 300 parts of ethyl acetate, 300 parts of a mixture of styrene and acrylic monomers (styrene/2-ethylhexyl acrylate/acrylic acid/2-hydroxyethyl acrylate=75/15/5/5), and 10 parts of azobis isobutylnitrile. The mixture was subjected to a reaction for 15 hours at 60° C. in nitrogen atmosphere under normal pressures. After adding 200 parts of methanol, the mixture was further agitated for 1 hour, supernatant liquid was removed, and dried under reduced pressures. Thus, a styrene-acrylic copolymer resin was prepared.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
azobis isobutylnitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OCC)(=O)C.[CH2:7]=[CH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C=CC1C=CC=CC=1.[C:23]([O:27][CH2:28][CH:29]([CH2:34][CH3:35])[CH2:30][CH2:31][CH2:32][CH3:33])(=[O:26])[CH:24]=[CH2:25].C(O)(=O)C=C.C(OCCO)(=O)C=C>CO>[CH2:7]=[CH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH3:33][CH2:32][CH2:31][CH2:30][CH:29]([CH2:28][O:27][C:23]([CH:24]=[CH2:25])=[O:26])[CH2:34][CH3:35].[CH3:31][CH2:30][CH2:29][CH2:28][O:27][C:23]([CH:24]=[CH2:25])=[O:26] |f:2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1.C(C=C)(=O)OCC(CCCC)CC.C(C=C)(=O)O.C(C=C)(=O)OCCO
Name
azobis isobutylnitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was further agitated for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction vessel equipped with a condenser, a stirrer, and a nitrogen inlet pipe
CUSTOM
Type
CUSTOM
Details
The mixture was subjected to a reaction for 15 hours at 60° C. in nitrogen atmosphere under normal pressures
Duration
15 h
CUSTOM
Type
CUSTOM
Details
supernatant liquid was removed
CUSTOM
Type
CUSTOM
Details
dried under reduced pressures

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C=CC1=CC=CC=C1.CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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